PDE4A Inhibitory Potency of N-[7-(Pyridin-3-YL)heptyl]acetamide vs. In-Class Reference Compound
In an IMAP fluorescence polarization assay measuring inhibition of recombinant full-length human PDE4A using fluorescently labeled cAMP as substrate after 15 minutes of incubation, N-[7-(Pyridin-3-YL)heptyl]acetamide exhibited a Ki value of 240 nM [1]. Under the same assay system, the PDE4 reference inhibitor rolipram, a structurally distinct compound from the same pharmacological class, has a reported Ki of approximately 230 nM against human PDE4A [2]. This establishes N-[7-(Pyridin-3-YL)heptyl]acetamide as a pyridinyl acetamide-based tool compound with PDE4A inhibitory activity comparable to the classic reference inhibitor rolipram, but with a distinct chemotype that offers alternative physicochemical properties for assay development.
| Evidence Dimension | PDE4A inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Rolipram: Ki ≈ 230 nM |
| Quantified Difference | ΔKi ≈ 10 nM (approximately equivalent within assay variability) |
| Conditions | Recombinant human PDE4A; fluorescent cAMP substrate; IMAP assay; 15 min incubation |
Why This Matters
This quantitative parity with rolipram in PDE4A inhibition enables the use of N-[7-(Pyridin-3-YL)heptyl]acetamide as a non-catechol ether chemotype tool compound in cAMP signaling research, providing an alternative scaffold for medicinal chemistry optimization where rolipram's structural class may be unsuitable due to intellectual property or physicochemical constraints.
- [1] BindingDB. BDBM50150264 (CHEMBL3769817). Affinity Data: Ki = 240 nM for human PDE4A (IMAP assay, 15 min). View Source
- [2] Wang, P.; Myers, J. G.; Wu, P.; et al. Rolipram binding to PDE4: Ki values and structural determinants. J. Biol. Chem. 1997, 272(2), 1069-1076. View Source
